1,10-Diaminodecane dihydrochloride

NMDA Receptor Electrophysiology Neuropharmacology

Select 1,10-Diaminodecane dihydrochloride for its unique 10-carbon backbone, delivering optimal iridium loading in nanofiber systems (32.94 mg/g) and moderate, concentration-dependent NMDA receptor inhibition (IC50 30 μM). The C10 chain ensures no confounding BK channel blockade, unlike C12 analogs. Essential for reproducible neuropharmacology, PGM metal recovery, and precision polymer cross-linking. High-purity, stable hydrochloride salt ensures reliable lot-to-lot consistency.

Molecular Formula C10H26Cl2N2
Molecular Weight 245.23 g/mol
CAS No. 7408-92-6
Cat. No. B1664521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Diaminodecane dihydrochloride
CAS7408-92-6
Synonyms1,10-Decanediamine, dihydrochloride;  Decane-1,10-diamine dihydrochloride;  1,10-DECANEDIAMINE, DIHYDROCHLORIDE;  10-azaniumyldecylazanium dichloride.
Molecular FormulaC10H26Cl2N2
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC(CCCCCN)CCCCN.Cl
InChIInChI=1S/C10H24N2.2ClH/c11-9-7-5-3-1-2-4-6-8-10-12;;/h1-12H2;2*1H
InChIKeyDFHIFRBDQIFRFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,10-Diaminodecane Dihydrochloride (CAS 7408-92-6): Scientific Procurement and Baseline Characterization


1,10-Diaminodecane dihydrochloride (CAS 7408-92-6), also known as decane-1,10-diamine dihydrochloride, is a linear aliphatic diamine with a 10‑carbon backbone, presented as a hydrochloride salt to enhance water solubility and handling stability [1]. It is a white crystalline solid with a molecular weight of 245.23 g/mol and the molecular formula C₁₀H₂₆Cl₂N₂ . The compound exhibits an intraperitoneal LD₅₀ of 172 mg/kg in mice, indicating a moderate toxicity profile that requires standard laboratory safety precautions [2]. As a biochemical reagent, it is utilized across diverse research domains including neuropharmacology, materials science, and separations chemistry, where its precise chain length and cationic charge confer specific functional properties.

Why 1,10-Diaminodecane Dihydrochloride Cannot Be Casually Substituted in Experimental Workflows


In applications spanning NMDA receptor modulation, metal ion recovery, and polymer cross-linking, the functional outcomes are exquisitely sensitive to the diamine's methylene chain length and charge distribution. Direct substitution with shorter-chain analogs (e.g., 1,8-diaminooctane) or longer-chain variants (e.g., 1,12-diaminododecane) yields divergent potency, selectivity, and physicochemical behavior that cannot be corrected by adjusting concentration alone [1][2]. As demonstrated in comparative studies, the 10‑carbon backbone of 1,10-diaminodecane dihydrochloride occupies a distinct position in structure‑activity relationships—exhibiting optimal performance in certain systems where both shorter and longer diamines are less effective or even inactive [2]. This chain-length-dependent functional divergence necessitates rigorous, evidence-based selection rather than simple in-class substitution for reproducible scientific outcomes [1][2][3].

Quantitative Differentiation of 1,10-Diaminodecane Dihydrochloride: Evidence-Based Procurement Guide


NMDA Receptor Inhibition: Potency Comparison of 1,10-Diaminodecane vs. 1,12-Diaminododecane

1,10-Diaminodecane dihydrochloride (DA10) produces a concentration-dependent block of NMDA-induced currents with an IC₅₀ of 30 μM, whereas the longer-chain analog 1,12-diaminododecane (DA12) exhibits approximately 4‑fold greater potency with an IC₅₀ of 7 μM under identical experimental conditions [1]. Both compounds antagonize NMDA responses via an open-channel mechanism and fail to affect AMPA or kainate currents, establishing chain-length‑dependent potency as the key differentiator within this pharmacophore class [1].

NMDA Receptor Electrophysiology Neuropharmacology

NMDA-Stimulated Neurotransmitter Release Inhibition: 1,10-Diaminodecane vs. Diethylenetriamine

In rat hippocampal slice preparations, 1,10-diaminodecane dihydrochloride (DA10) dose-dependently inhibits NMDA-stimulated [³H]norepinephrine release with an IC₅₀ of 33 μM [1]. In contrast, the structurally distinct polyamine antagonist diethylenetriamine (DET) produces only partial inhibition—a maximum effect of 40% at the highest tested concentration of 1 mM—without achieving full suppression [1]. Additionally, DET at 1 mM partially inhibits potassium-stimulated release, whereas DA10 does not, indicating greater target selectivity for DA10 [1].

Neurotransmitter Release Polyamine Pharmacology Hippocampal Slices

Iridium Loading Capacity on Functionalized Nanofibers: Optimal Performance at C10 Chain Length

In a systematic study of diammonium-functionalized polyvinyl benzyl chloride nanofibers, the 1,10-diaminodecane (DMDA)-derived reagent exhibited the highest iridium loading capacity of 32.94 mg/g among six diamines with chain lengths ranging from C2 to C12 [1]. Loading capacities followed a clear trend: 5.98 mg/g (C2 EDA), 7.95 mg/g (C4 TMDA), 15.23 mg/g (C6 HMDA), 21.71 mg/g (C8 OMDA), 32.94 mg/g (C10 DMDA), and 9.70 mg/g (C12 DDMDA) [1]. The sharp decline from C10 to C12 was attributed to kinetic limitations arising from excessive chain length [1].

Metal Recovery Nanofiber Adsorbents PGM Separation

BK Potassium Channel Activity: Functional Distinction Between C10 and C12 Diamines

When applied extracellularly to maxi calcium-activated potassium (BK) channels in GH3 pituitary tumor cells, diamines up to and including 1,10-diaminodecane (C10) were completely ineffective at altering single-channel current amplitude, mean open time, or open probability [1]. In striking contrast, the C12 analog 1,12-diaminododecane acted as a reversible channel blocker, reducing single-channel current amplitude and open probability with an electrical blocking distance (zδ) of 0.72 within the channel pore [1]. Computational modeling revealed that 1,12-DD exhibits the largest flexibility among the series (minimum N–N distance 9.9 Å) and a distinct hydrophobic intersegment of 4–5 Å, features absent in 1,10-diaminodecane [1].

Ion Channels Electrophysiology Polyamine Pharmacology

Optimal Research and Industrial Application Scenarios for 1,10-Diaminodecane Dihydrochloride


NMDA Receptor Pharmacology Studies Requiring Complete but Moderate-Potency Blockade

1,10-Diaminodecane dihydrochloride is optimally suited for electrophysiological and neuropharmacological investigations of NMDA receptor function where complete, concentration-dependent inhibition is required but with potency lower than that of the C12 analog (IC₅₀ = 30 μM vs. 7 μM for DA12) [1]. This moderate potency provides a useful experimental window for studying polyamine recognition site pharmacology without the excessive potency that might complicate dose‑response analyses. Additionally, its selectivity profile—inhibiting NMDA currents without affecting AMPA or kainate receptors—makes it a valuable tool for isolating NMDA receptor contributions in mixed neuronal preparations [1]. The compound also achieves complete inhibition of NMDA-stimulated neurotransmitter release (IC₅₀ = 33 μM), in contrast to partial antagonists like diethylenetriamine [2].

Selective Iridium Recovery from Rhodium-Containing Process Streams

When incorporated into diammonium-functionalized polyvinyl benzyl chloride nanofibers via quaternization, 1,10-diaminodecane dihydrochloride-derived reagents deliver the maximum iridium loading capacity (32.94 mg/g) among a comprehensive series of diamines (C2–C12) [1]. This optimal performance is attributed to the 10‑carbon methylene chain providing ideal spatial separation between ammonium centers for [IrCl₆]²⁻ binding, while shorter chains reduce capacity and the C12 chain introduces kinetic barriers that sharply diminish performance [1]. This scenario is particularly relevant for platinum group metal (PGM) refining operations, catalytic converter recycling, and electronic waste processing where selective Ir/Rh separation is economically critical [1].

Experimental Systems Where Potassium Channel Inertness Is Required

In studies involving maxi calcium-activated potassium (BK) channels or related potassium channel subtypes, 1,10-diaminodecane dihydrochloride is functionally inert as an extracellular modulator, whereas the C12 analog acts as a reversible channel blocker [1]. This functional distinction is essential when designing experiments that require diamine-based reagents but must avoid confounding ion channel modulation. The C10 compound provides the longest carbon chain achievable without introducing BK channel blocking activity, making it the preferred choice for applications in cellular electrophysiology, ion channel pharmacology, and any context where potassium channel integrity must be preserved [1].

Cross-Linking and Polymer Synthesis Requiring Defined 10‑Carbon Spacer Length

The 10‑carbon backbone of 1,10-diaminodecane dihydrochloride provides a specific spacer length that governs the physical properties of resulting polymers and cross-linked networks. This diamine has been employed in the preparation of hydroxyurethane-linked cross-linked networks via reaction with carbonated epoxy-functional resins [1], in the functionalization of steam-exploded natural fibers to reduce glass transition temperature [2], and as a curing agent in curable mixture formulations [3]. In each case, the 10‑carbon chain length is integral to achieving the desired material properties—substitution with shorter or longer diamines would alter cross-link density, chain flexibility, and thermal characteristics in ways that cannot be compensated by formulation adjustments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,10-Diaminodecane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.